molecular formula C16H12Cl2N2O2 B13968332 3,4-Dichloro-N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide CAS No. 39113-18-3

3,4-Dichloro-N-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide

Cat. No.: B13968332
CAS No.: 39113-18-3
M. Wt: 335.2 g/mol
InChI Key: XISZRDGMCUTRIH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide is a chemical compound with the molecular formula C16H12Cl2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-oxo-1,4-dihydroisoquinoline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

39113-18-3

Molecular Formula

C16H12Cl2N2O2

Molecular Weight

335.2 g/mol

IUPAC Name

3,4-dichloro-N-(3-oxo-1,4-dihydroisoquinolin-2-yl)benzamide

InChI

InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(7-14(13)18)16(22)19-20-9-12-4-2-1-3-10(12)8-15(20)21/h1-7H,8-9H2,(H,19,22)

InChI Key

XISZRDGMCUTRIH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN(C1=O)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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